Cas no 1227606-51-0 (2-(bromomethyl)-4-fluoro-pyridine)

2-(bromomethyl)-4-fluoro-pyridine structure
1227606-51-0 structure
商品名:2-(bromomethyl)-4-fluoro-pyridine
CAS番号:1227606-51-0
MF:C6H5BrFN
メガワット:190.01300406456
MDL:MFCD16607543
CID:838682
PubChem ID:71741383

2-(bromomethyl)-4-fluoro-pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-4-fluoropyridine HBr
    • 2-(Bromomethyl)-4-fluoropyridine
    • 2-Bromomethyl-4-fluoropyridine
    • Pyridine, 2-(bromomethyl)-4-fluoro-
    • SY253136
    • 2-(bromomethyl)-4-fluoro-pyridine
    • MFCD16607543
    • AC8274
    • DTXSID40857095
    • EN300-1912196
    • SCHEMBL21568898
    • 1227606-51-0
    • MDL: MFCD16607543
    • インチ: 1S/C6H5BrFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
    • InChIKey: QTIPYEPTPRTVBC-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C=CN=1)F

計算された属性

  • せいみつぶんしりょう: 188.95894g/mol
  • どういたいしつりょう: 188.95894g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 89.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-(bromomethyl)-4-fluoro-pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1912196-1.0g
2-(bromomethyl)-4-fluoropyridine
1227606-51-0
1g
$1371.0 2023-05-31
eNovation Chemicals LLC
D779613-1g
2-(Bromomethyl)-4-fluoropyridine
1227606-51-0 95%
1g
$1085 2024-07-20
Enamine
EN300-1912196-0.25g
2-(bromomethyl)-4-fluoropyridine
1227606-51-0
0.25g
$1262.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1217-500mg
2-(bromomethyl)-4-fluoro-pyridine
1227606-51-0 95%
500mg
¥5280.0 2024-04-25
Enamine
EN300-1912196-10g
2-(bromomethyl)-4-fluoropyridine
1227606-51-0
10g
$5897.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1217-100mg
2-(bromomethyl)-4-fluoro-pyridine
1227606-51-0 95%
100mg
¥2376.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1217-250.0mg
2-(bromomethyl)-4-fluoro-pyridine
1227606-51-0 95%
250.0mg
¥3168.0000 2024-07-28
Alichem
A023026138-500mg
2-Bromomethyl-4-fluoropyridine
1227606-51-0 97%
500mg
$1038.80 2023-09-03
Alichem
A023026138-1g
2-Bromomethyl-4-fluoropyridine
1227606-51-0 97%
1g
$1696.80 2023-09-03
Enamine
EN300-1912196-5.0g
2-(bromomethyl)-4-fluoropyridine
1227606-51-0
5g
$3977.0 2023-05-31

2-(bromomethyl)-4-fluoro-pyridine 関連文献

2-(bromomethyl)-4-fluoro-pyridineに関する追加情報

Professional Introduction to 2-(bromomethyl)-4-fluoro-pyridine (CAS No: 1227606-51-0)

2-(bromomethyl)-4-fluoro-pyridine, with the chemical formula C₆H₆BrF, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated pyridines, which are widely recognized for their significance in medicinal chemistry due to their ability to serve as key building blocks in the synthesis of biologically active molecules. The presence of both a bromomethyl group and a fluoro substituent makes this compound particularly valuable, as these functional moieties enable a broad spectrum of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and heterocyclic derivatization.

The CAS number 1227606-51-0 uniquely identifies this compound and ensures consistency in its documentation and communication within the scientific community. Its molecular structure features a pyridine ring substituted at the 4-position with a fluorine atom and at the 2-position with a bromomethyl group. This arrangement imparts unique reactivity, making it an attractive candidate for the development of novel therapeutic agents. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, while the bromomethyl group provides a reactive site for further functionalization.

In recent years, 2-(bromomethyl)-4-fluoro-pyridine has garnered significant attention in the pharmaceutical industry due to its role in synthesizing small-molecule inhibitors targeting various disease pathways. One notable area of research involves its application in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine core is a common scaffold in many kinase inhibitors, and modifications at the 4-position with fluorine atoms have been shown to improve selectivity and potency. For instance, studies have demonstrated that fluorinated pyridines can enhance binding to tyrosine kinase domains by increasing lipophilicity and reducing polar surface area.

Furthermore, the bromomethyl group in 2-(bromomethyl)-4-fluoro-pyridine allows for further derivatization through reactions such as Suzuki-Miyaura cross-coupling, which is widely used to construct biaryl structures. These structures are prevalent in many approved drugs due to their ability to modulate biological targets effectively. A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel antiviral agents. The researchers leveraged its reactivity to introduce diverse substituents at the 3-position of the pyridine ring, leading to compounds with enhanced antiviral activity against RNA viruses.

The agrochemical sector also benefits from the versatility of 2-(bromomethyl)-4-fluoro-pyridine. Fluorinated pyridines are frequently incorporated into herbicides and pesticides due to their improved stability and efficacy. For example, derivatives of this compound have been investigated as potent herbicides that selectively target weed species without harming crops. The fluoro substituent plays a critical role in these applications by enhancing photostability and soil persistence, ensuring prolonged activity against unwanted vegetation.

From a synthetic chemistry perspective, 2-(bromomethyl)-4-fluoro-pyridine serves as a valuable precursor for constructing more complex heterocyclic systems. The combination of bromomethylation and fluoro substitution allows chemists to access a wide array of derivatives with tailored properties. Advanced techniques such as flow chemistry have been employed to optimize reactions involving this intermediate, improving yields and scalability. These advancements are particularly important for industrial applications where efficiency and reproducibility are paramount.

The growing interest in fluorinated compounds has also spurred innovation in analytical methods for characterizing derivatives of 2-(bromomethyl)-4-fluoro-pyridine. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming structural integrity and purity. These tools have enabled researchers to probe reaction mechanisms and identify intermediates with high precision, contributing to the development of more robust synthetic routes.

In conclusion, 2-(bromomethyl)-4-fluoro-pyridine (CAS No: 1227606-51-0) is a multifunctional compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—combining a reactive bromomethyl group with a stabilizing fluoro substituent—make it an indispensable tool for synthetic chemists seeking to develop innovative molecular architectures. As research continues to uncover new therapeutic targets and sustainable agricultural solutions, compounds like this will remain at the forefront of scientific discovery.

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